molecular formula C12H21F3N2O2 B2861395 Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate CAS No. 1285359-02-5

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate

Cat. No.: B2861395
CAS No.: 1285359-02-5
M. Wt: 282.307
InChI Key: GQPGFEHBGHHVNH-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate (CAS: 1285359-02-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2,2,2-trifluoroethylamine substituent at the 3-position. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and bromodomain-targeting agents . Its structural flexibility allows for modifications at both the amino and carbamate positions, enabling tailored physicochemical and pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-9(7-17)16-8-12(13,14)15/h9,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPGFEHBGHHVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Imine Formation : The reaction is typically conducted in toluene or dichloromethane (DCM) with a catalytic amount of diisopropylethylamine (DIPEA) to facilitate Schiff base formation.
  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)3) in DCM or methanol at room temperature selectively reduces the imine without affecting the Boc group.
  • Yield : Analogous reductions of trifluoromethylated imines report yields of 70–85%.

Mechanistic Insight : The electron-withdrawing trifluoroethyl group stabilizes the imine intermediate, enhancing reaction kinetics. Steric hindrance from the Boc group necessitates prolonged reaction times (12–24 h).

Alkylation of Tert-Butyl 3-Aminopiperidine-1-carboxylate

Direct alkylation of tert-butyl 3-aminopiperidine-1-carboxylate (3) with 2,2,2-trifluoroethyl halides (4, X = Br, I) offers a straightforward route.

Key Considerations

  • Base Selection : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in acetonitrile or DMF promotes nucleophilic substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the amine and halide but may necessitate elevated temperatures (50–80°C).
  • Challenges : Low reactivity of trifluoroethyl halides often results in moderate yields (50–65%). Microwave-assisted synthesis has been explored to enhance efficiency.

Side Reactions : Competing elimination pathways generate undesired alkenes, particularly with bulky bases like DBU.

Mitsunobu Reaction with Trifluoroethanol

The Mitsunobu reaction enables coupling of tert-butyl 3-aminopiperidine-1-carboxylate (3) with 2,2,2-trifluoroethanol (5) to install the trifluoroethylamino group.

Protocol

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at 0°C to room temperature.
  • Yield : Reported yields for analogous Mitsunobu reactions with fluorinated alcohols range from 60–75%.

Limitations : The reaction requires anhydrous conditions and stoichiometric amounts of DEAD/TPP, increasing cost and purification complexity.

Cyclization of Acyclic Precursors

Constructing the piperidine ring de novo with pre-installed substituents provides an alternative pathway.

Nitroalkene Cyclization

A nitroalkene intermediate (6), derived from Michael addition of 2,2,2-trifluoroethylamine to trans-3-nitropropenoate, undergoes hydrogenation to form the piperidine ring.

Steps :

  • Michael Addition : Nitroalkene (6) reacts with tert-butyl acrylate in toluene/DIPEA to form a nitroester.
  • Reduction : Catalytic hydrogenation (Pd/C, H2) reduces the nitro group to an amine, triggering cyclization.

Advantages : High diastereoselectivity (>95%) and yields up to 80%.

Ugi Multicomponent Reaction

A four-component Ugi reaction involving:

  • An aldehyde (7)
  • 2,2,2-Trifluoroethyl isocyanide (8)
  • tert-Butyl carbamate (9)
  • Carboxylic acid (10)

generates a peptidic intermediate that cyclizes to the target compound under acidic conditions.

Optimization : Trifluoroacetic acid (TFA) in DCM cleaves temporary protecting groups and facilitates cyclization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 70–85 >95 High selectivity, mild conditions Requires ketone precursor
Alkylation 50–65 85–90 Simple reagents Low halide reactivity
Mitsunobu 60–75 90–95 No racemization Costly reagents
Nitroalkene Cyclization 75–80 >98 High diastereoselectivity Multi-step synthesis
Ugi Reaction 65–70 85–90 Convergent synthesis Complex purification

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

  • Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate (CAS: 1146289-88-4) Key Difference: The trifluoroethylamino group is located at the 4-position instead of the 3-position. For example, the 4-substituted analog may exhibit altered binding affinity in enzyme assays due to spatial orientation differences .

Substituent Variations

  • Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (CAS: 1002359-93-4) Key Difference: A methanesulfonamide group replaces the trifluoroethylamino moiety. However, the absence of fluorine reduces lipophilicity compared to the trifluoroethyl analog .
  • Tert-butyl 3,3-difluoropiperidine-1-carboxylate (CAS: 911634-75-8) Key Difference: Two fluorine atoms are directly attached to the piperidine ring at the 3-position. Impact: Fluorination at the ring increases metabolic stability and electron-withdrawing effects, which may alter ring conformation and pKa of adjacent amino groups .

Aromatic and Heterocyclic Derivatives

  • Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate Key Difference: A trifluoromethylphenyl group replaces the trifluoroethylamino substituent.
  • Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1235439-55-0) Key Difference: A non-fluorinated ethylamine group is present. Impact: Reduced electronegativity and lipophilicity compared to the trifluoroethyl analog, which may lower membrane permeability .

Comparative Data Table

Compound Name Substituent Position Functional Group Molecular Weight Key Applications Reference CAS/ID
Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate 3-position Trifluoroethylamino 282.30 Kinase inhibitors, PROTACs 1285359-02-5
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate 4-position Trifluoroethylamino 282.30 Drug intermediates 1146289-88-4
Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate 3-position Methanesulfonamido 278.34 Enzyme inhibitors 1002359-93-4
Tert-butyl 3,3-difluoropiperidine-1-carboxylate 3,3-positions Difluoro 221.24 Conformational studies 911634-75-8

Biological Activity

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate (CAS Number: 1285359-02-5) is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article reviews its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H21_{21}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : 282.31 g/mol
  • IUPAC Name : this compound

The presence of the trifluoroethyl group enhances the compound's lipophilicity and alters its interaction with biological targets, which is crucial for its pharmacological properties .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethylamine under controlled conditions to ensure high yield and purity. This process can be scaled up for industrial production using automated reactors and stringent quality control measures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group contributes to enhanced binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities. This makes it a valuable candidate for modulating enzyme activity and influencing protein-ligand interactions .

Enzyme Inhibition

Research indicates that compounds containing trifluoroethyl groups can significantly enhance inhibitory activity against various enzymes. For example, studies have shown that similar compounds can inhibit reverse transcriptase enzymes effectively by lowering the pKa of cyclic carbamates through key interactions with protein structures .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation and promote apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, this compound may exhibit neuropharmacological effects. Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies

  • Inhibition of Enzyme Activity : A study demonstrated that a related compound with a trifluoroethyl group significantly inhibited serotonin uptake by six-fold compared to non-fluorinated analogs. This suggests that this compound could exhibit similar or enhanced activity in serotonergic pathways .
  • Anticancer Activity : In a series of experiments involving human cancer cell lines, this compound was found to reduce cell viability significantly at micromolar concentrations, indicating its potential as an anticancer agent .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition; anticancer properties
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylateStructureSimilar mechanisms; potential neuropharmacological effects

Q & A

Q. Key Considerations :

  • Solvent choice impacts reaction kinetics and yield.
  • Boc protection requires anhydrous conditions to prevent premature deprotection .

Advanced: How can reaction conditions be optimized to enhance trifluoroethylamine incorporation?

Methodological Answer:
Optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve nucleophilicity of the trifluoroethylamine group compared to DCM .
  • Base selection : Stronger bases like DBU (1,8-diazabicycloundec-7-ene) can accelerate coupling efficiency .
  • Temperature control : Elevated temperatures (40–60°C) may reduce steric hindrance during amine coupling .
  • Computational modeling : Density Functional Theory (DFT) calculations predict steric/electronic effects of the trifluoroethyl group on transition states .

Q. Example Workflow :

Confirm compound identity/purity (NMR, MS).

Test solubility in assay buffers (dynamic light scattering).

Validate target engagement via SPR (e.g., Kd = 10–100 nM range).

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
  • Emergency measures : Eyewash stations and showers must be accessible. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Q. Risk Mitigation Table :

HazardPrecautionReference
Irritant (eyes/skin)Wear face shields and gloves
Flammable solventsAvoid open flames; store in flammables cabinet

Advanced: How can computational methods predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model membrane permeability (logP) and blood-brain barrier (BBB) penetration .
  • ADMET Prediction : Tools like SwissADME estimate absorption (%HIA), cytochrome P450 interactions, and toxicity (e.g., Ames test predictions) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes with hydrophobic active sites accommodating the trifluoroethyl group) .

Q. Example Computational Data :

PropertyPredicted ValueRelevance to PK
logP2.5–3.0Moderate lipophilicity
Plasma Protein Binding85–90%High retention
CYP3A4 InhibitionLow (IC₅₀ > 10 µM)Reduced drug-drug interactions

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

  • Physical State : Typically a light yellow solid at room temperature .
  • Solubility : Sparingly soluble in water; soluble in DCM, DMSO, and methanol .
  • Stability : Stable under inert atmospheres (N₂/Ar) but hydrolyzes under strong acidic/basic conditions .

Advanced: How can structural analogs guide SAR (Structure-Activity Relationship) studies?

Methodological Answer:

  • Analog Synthesis : Replace the trifluoroethyl group with methyl, ethyl, or difluoroethyl groups to assess fluorine’s role .
  • Bioisosteric Replacement : Substitute the piperidine ring with pyrrolidine or morpholine to evaluate ring size effects .
  • Activity Cliffs : Compare IC₅₀ values of analogs to identify critical substituents (e.g., trifluoroethyl vs. chlorobenzyl groups) .

Q. Example SAR Table :

Analog StructureKey ModificationIC₅₀ (Target Enzyme)
TrifluoroethylamineOriginal compound50 nM
DifluoroethylamineReduced fluorine200 nM
ChlorobenzylAromatic substitution150 nM

Basic: How is the compound purified post-synthesis?

Methodological Answer:

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate) .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • Centrifugation : Remove insoluble by-products in polar solvents .

Advanced: What strategies resolve low yields in Boc deprotection steps?

Methodological Answer:

  • Acid Selection : Use HCl in dioxane (4M) instead of TFA for milder conditions .
  • Temperature Modulation : Deprotect at 0°C to minimize side reactions .
  • Scavenger Addition : Add triisopropylsilane (TIS) to quench carbocation by-products .

Q. Yield Optimization Table :

ConditionYield (Standard)Yield (Optimized)
TFA, 25°C60%
HCl/dioxane, 0°C85%

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